Olanexidine Gluconate

Catalog No.
S538010
CAS No.
799787-53-4
M.F
C23H39Cl2N5O7
M. Wt
568.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olanexidine Gluconate

CAS Number

799787-53-4

Product Name

Olanexidine Gluconate

IUPAC Name

1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Molecular Formula

C23H39Cl2N5O7

Molecular Weight

568.5 g/mol

InChI

InChI=1S/C17H27Cl2N5.C6H12O7/c1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13;7-1-2(8)3(9)4(10)5(11)6(12)13/h8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

InChI Key

LIJONMBDWKFOLT-IFWQJVLJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

OPB-2045G; OPB 2045G; OPB2045G; OPB-2045; OPB 2045; OPB2045; Olanexidine Gluconate

The exact mass of the compound Olanexidine gluconate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Olanexidine gluconate is a highly soluble biguanide antimicrobial agent characterized by a central biguanide core with dichlorobenzyl and octyl substituents. As the gluconate salt of olanexidine, it overcomes the severe aqueous insolubility of the free base, enabling stable, high-concentration aqueous formulations [1]. In procurement and formulation contexts, olanexidine gluconate is primarily evaluated for its broad-spectrum bactericidal and virucidal activity, its structural resilience against deactivation by organic matter (such as blood or serum), and its superior processability in aqueous systems compared to traditional antiseptics [2]. It serves as a premium active pharmaceutical ingredient (API) for surgical site preparations, catheter-related infection prevention, and advanced sanitizers targeting multidrug-resistant pathogens.

Substituting olanexidine gluconate with legacy biguanides like chlorhexidine gluconate (CHG) or the free base form of olanexidine introduces critical formulation and performance failures. The free base of olanexidine exhibits an aqueous solubility of less than 0.05% (w/v), making it unviable for standard aqueous antiseptic manufacturing without severe precipitation risks [1]. While CHG is highly soluble, its antimicrobial efficacy is severely compromised in the presence of organic matter such as blood or serum, and it demonstrates limited bactericidal action against methicillin-resistant Staphylococcus aureus (MRSA) [2]. Consequently, buyers formulating for high-risk surgical environments or trauma care cannot rely on CHG as a direct substitute, as olanexidine gluconate uniquely maintains its pathogen-killing profile under heavy organic loads while offering up to 20% (w/v) aqueous solubility [1].

Aqueous Solubility Enhancement via Gluconate Salt Formation

The formulation of aqueous antiseptics requires high API solubility to prevent precipitation and ensure consistent dosing. Olanexidine free base is highly insoluble in water (<0.05% w/v). By converting to the gluconate salt, olanexidine gluconate achieves an aqueous solubility of up to 20% (w/v), forming clear, stable solutions at room temperature. This represents a solubility enhancement of over 400-fold compared to the free base, allowing formulators to easily achieve the standard 1.5% clinical concentration without complex co-solvents[1].

Evidence DimensionMaximum aqueous solubility at room temperature
Target Compound DataUp to 20% (w/v) (Olanexidine Gluconate)
Comparator Or Baseline<0.05% (w/v) (Olanexidine free base)
Quantified Difference>400-fold increase in aqueous solubility
ConditionsAqueous solution at room temperature

Enables the straightforward manufacturing of stable, high-concentration aqueous antiseptic solutions without precipitation risks.

Bactericidal Stability Under Blood and Serum Contamination

A major limitation of traditional antiseptics is their deactivation by organic matter. In comparative virucidal and bactericidal assays, the efficacy of chlorhexidine gluconate (CHG) and povidone-iodine (PVP-I) is significantly reduced when exposed to blood or serum. In contrast, olanexidine gluconate maintains its bactericidal and virucidal efficacy even when the application site is heavily contaminated with blood. This resilience ensures reliable pathogen reduction in realistic surgical and trauma scenarios where organic loads are unavoidable [1].

Evidence DimensionAntimicrobial efficacy retention in blood
Target Compound DataEfficacy maintained without significant log reduction drop (Olanexidine Gluconate)
Comparator Or BaselineSignificant reduction in efficacy (Chlorhexidine and PVP-I)
Quantified DifferenceSuperior log reduction under organic load
ConditionsSkin/surface contaminated with blood/serum prior to antiseptic application

Essential for buyers formulating surgical site preparations where the API must perform reliably in the presence of bodily fluids.

Enhanced Bactericidal Activity Against Multidrug-Resistant Cocci

Chlorhexidine alcohol (1.0%–2.0%) is a standard skin disinfectant but demonstrates limited antibacterial effect on methicillin-resistant Staphylococcus aureus (MRSA), a leading cause of catheter-related bloodstream infections. Clinical and in vitro evaluations show that 1.5% aqueous olanexidine gluconate provides superior bactericidal action against Gram-positive cocci, including MRSA and vancomycin-resistant enterococci (VRE), outperforming 1.0% chlorhexidine alcohol preparations. The estimated bactericidal profile for Gram-positive cocci makes it a critical upgrade for intensive care formulations [1].

Evidence DimensionBactericidal efficacy against MRSA
Target Compound DataHigh efficacy at 1.5% aqueous concentration (Olanexidine Gluconate)
Comparator Or BaselineLimited efficacy at 1.0% alcoholic concentration (Chlorhexidine)
Quantified DifferenceClinically significant reduction in MRSA survival
ConditionsPre-catheterization skin disinfection models

Justifies the procurement of olanexidine gluconate for premium hospital-grade antiseptics targeting multidrug-resistant hospital-acquired infections.

Manufacturing of High-Performance Surgical Site Antiseptics

Due to its robust efficacy in the presence of blood and serum, olanexidine gluconate is the optimal API for surgical skin preparations. Formulators can leverage its high aqueous solubility (up to 20% w/v) to create stable 1.5% aqueous solutions that outperform chlorhexidine and povidone-iodine in trauma and operative settings where organic matter contamination is guaranteed [1].

Formulation of Pre-Catheterization Disinfectants for ICUs

Olanexidine gluconate is specifically indicated for formulating skin disinfectants used prior to central venous catheter insertion. Its superior bactericidal activity against MRSA and VRE addresses the critical vulnerability of standard 1% chlorhexidine alcohol, significantly reducing the risk of catheter-related bloodstream infections (CRBSIs) in intensive care units[2].

Advanced Virucidal Hand Rubs for Outbreak Control

The compound's demonstrated efficacy against non-enveloped viruses, such as human norovirus, makes it a highly valuable precursor for advanced hand sanitizers. Unlike standard ethanol or chlorhexidine-based rubs, which struggle against non-enveloped viruses under organic load, olanexidine gluconate provides reliable log reductions, making it ideal for institutional infection control formulations [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

9

Exact Mass

567.2226540 Da

Monoisotopic Mass

567.2226540 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I69T4JE922

Dates

Last modified: 02-18-2024
1: Hagi A, Iwata K, Nii T, Nakata H, Tsubotani Y, Inoue Y. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic. Antimicrob Agents Chemother. 2015 Aug;59(8):4551-9. doi: 10.1128/AAC.05048-14. Epub 2015 May 18. PubMed PMID: 25987609; PubMed Central PMCID: PMC4505255.
2: Umehara K, Kudo S, Hirao Y, Morita S, Ohtani T, Uchida M, Miyamoto G. In vitro characterization of the oxidative cleavage of the octyl side chain of olanexidine, a novel antimicrobial agent, in dog liver microsomes. Drug Metab Dispos. 2000 Dec;28(12):1417-24. PubMed PMID: 11095578.
3: Umehara K, Shimokawa Y, Koga T, Ohtani T, Miyamoto G. Oxidative one-carbon cleavage of the octyl side chain of olanexidine, a novel antimicrobial agent, in dog liver microsomes. Xenobiotica. 2004 Jan;34(1):61-71. PubMed PMID: 14742137.
4: Kudo S, Umehara K, Morita S, Uchida M, Miyamoto G, Odomi M. Metabolism of 1-(3,4-dichlorobenzyl)-5-octylbiguanide in the dog. Xenobiotica. 1998 May;28(5):507-14. PubMed PMID: 9622852.
5: Kudo S, Mizooku Y, Miyamoto G, Odomi M, Sogawa Y, Sugai T. High-performance liquid chromatography-electrospray tandem mass spectrometry for the measurement of 1-(3,4-dichlorobenzyl)-5-octylbiguanide in human serum. Ther Drug Monit. 1998 Dec;20(6):697-705. PubMed PMID: 9853991.
6: Umehara K, Kudo S, Hirao Y, Morita S, Uchida M, Odomi M, Miyamoto G. Oxidative cleavage of the octyl side chain of 1-(3,4-dichlorobenzyl)-5-octylbiguanide (OPB-2045) in rat and dog liver preparations. Drug Metab Dispos. 2000 Aug;28(8):887-94. PubMed PMID: 10901696.
7: Sakagami Y, Kajimura K, Nishimura H. Electron-microscopic study of the bactericidal effect of OPB-2045, a new disinfectant produced from biguanide group compounds, against methicillin-resistant Staphylococcus aureus. J Pharm Pharmacol. 2000 Dec;52(12):1547-52. PubMed PMID: 11197085.
8: Sakagami Y, Mimura M, Kajimura K, Yokoyama H, Nishimura H. Electron-microscopic study of the bactericidal effect of OPB-2045, a new mono-biguanide disinfectant produced from biguanide group compounds, against Pseudomonas aeruginosa. J Pharm Pharmacol. 1999 Feb;51(2):201-6. Erratum in: J Pharm Pharmacol 1999 Dec;51(12):following 1466. PubMed PMID: 10217320.

Explore Compound Types